molecular formula C12H14N2 B187990 2,3,6,7-Tetramethylquinoxaline CAS No. 6957-19-3

2,3,6,7-Tetramethylquinoxaline

Cat. No.: B187990
CAS No.: 6957-19-3
M. Wt: 186.25 g/mol
InChI Key: MRHHHYZFDDQAQL-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylquinoxaline is an organic compound with the molecular formula C12H14N2. It is a derivative of quinoxaline, characterized by the presence of four methyl groups at the 2, 3, 6, and 7 positions on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6,7-Tetramethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,3-diketones with o-phenylenediamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions. These methods ensure higher yields and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives exhibit unique chemical and physical properties, making them valuable in different applications .

Scientific Research Applications

2,3,6,7-Tetramethylquinoxaline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are important in materials science and catalysis.

    Biology: This compound and its derivatives have shown potential as antimicrobial and anticancer agents. They are also studied for their interactions with biological macromolecules.

    Medicine: Quinoxaline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethylquinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and physical properties. These methyl groups can enhance the compound’s stability, solubility, and ability to interact with other molecules. This makes this compound a valuable compound for various applications, particularly in the synthesis of more complex derivatives and in biological research .

Properties

IUPAC Name

2,3,6,7-tetramethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHHHYZFDDQAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290025
Record name 2,3,6,7-Tetramethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-19-3
Record name 6957-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,6,7-Tetramethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Tetramethylquinoxaline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,3,6,7-Tetramethylquinoxaline influence its electrochemical properties?

A1: this compound, a 1,4-diazanaphthalene derivative, exhibits interesting electrochemical behavior due to its structure. The research paper focuses on the formation of diquaternary salts of this compound with the general formula ₂, where R = Me, Et and X− = BF₄- or SbCl₆-. These salts were found to be sensitive to reduction and hydrolysis. []

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